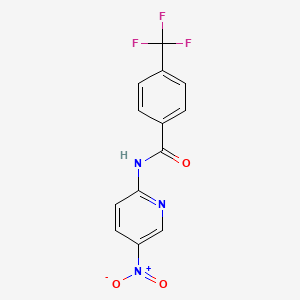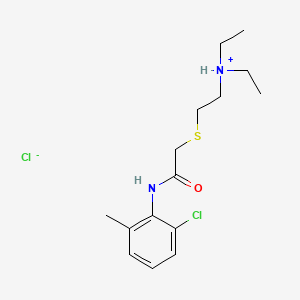
Cyclobutane carboxylic acid silver salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutane carboxylic acid silver salt is a compound that combines the unique structural properties of cyclobutane with the reactivity of a carboxylic acid and the antimicrobial properties of silver Cyclobutane is a four-membered ring structure that is known for its ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane carboxylic acid silver salt typically involves the reaction of cyclobutane carboxylic acid with a silver salt, such as silver nitrate. The process can be summarized as follows:
Cyclobutane Carboxylic Acid Preparation: Cyclobutane carboxylic acid can be synthesized via the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation.
Formation of Silver Salt: The cyclobutane carboxylic acid is then reacted with silver nitrate in an aqueous solution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale synthesis of cyclobutane carboxylic acid.
- Reaction with silver nitrate in large reactors.
- Filtration and purification of the resulting silver salt.
Chemical Reactions Analysis
Types of Reactions: Cyclobutane carboxylic acid silver salt undergoes various chemical reactions, including:
Oxidation: The silver ion can facilitate oxidation reactions, converting the carboxylic acid group to other functional groups.
Reduction: The compound can participate in reduction reactions, where the silver ion is reduced to metallic silver.
Substitution: The carboxylic acid group can undergo substitution reactions, where the silver ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with halides or other nucleophiles can lead to substitution products.
Major Products:
Oxidation: Products may include aldehydes, ketones, or other oxidized derivatives.
Reduction: Metallic silver and reduced organic compounds.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Cyclobutane carboxylic acid silver salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclobutane derivatives.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of cyclobutane carboxylic acid silver salt involves the interaction of the silver ion with microbial cell components. Silver ions are known to disrupt cellular processes by binding to proteins and nucleic acids, leading to cell death . The carboxylic acid group can also participate in various biochemical pathways, enhancing the compound’s overall reactivity .
Comparison with Similar Compounds
Cyclobutanecarboxylic Acid: Shares the cyclobutane backbone but lacks the antimicrobial properties of the silver salt.
Silver Acetate: Another silver salt with antimicrobial properties but different structural characteristics.
Cyclobutylamine: A derivative of cyclobutanecarboxylic acid with amine functionality, used in organic synthesis.
Uniqueness: Cyclobutane carboxylic acid silver salt is unique due to its combination of a strained cyclobutane ring, a reactive carboxylic acid group, and antimicrobial silver ions. This combination makes it a versatile compound with applications across multiple scientific disciplines .
Properties
Molecular Formula |
C5H8AgO2 |
|---|---|
Molecular Weight |
207.98 g/mol |
IUPAC Name |
cyclobutanecarboxylic acid;silver |
InChI |
InChI=1S/C5H8O2.Ag/c6-5(7)4-2-1-3-4;/h4H,1-3H2,(H,6,7); |
InChI Key |
LHNVWCQITQUUDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)O.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)




![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)






